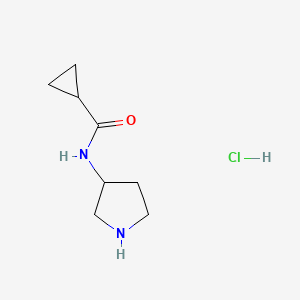

N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride

Description

Historical context and discovery

The development of this compound emerged from extensive research into cyclopropanecarboxamide derivatives during the late 20th and early 21st centuries. Historical patent literature indicates that cyclopropanecarboxamide compounds gained prominence through systematic studies of their preparation methods, with significant contributions documented in industrial processes for cyclopropanecarboxamide synthesis. The specific pyrrolidine-substituted variant represents an evolution in this field, building upon foundational work that established efficient synthetic routes for cyclopropane-containing amides.

The compound's discovery can be traced to research programs focused on developing novel heterocyclic compounds with potential pharmaceutical applications. Early investigations into pyrrolidine-containing molecules demonstrated their importance in medicinal chemistry, particularly for their ability to interact with biological targets. The combination of cyclopropane and pyrrolidine moieties in a single molecule represents a strategic approach to creating compounds with enhanced biological properties and synthetic versatility.

Patent documentation reveals that the systematic exploration of cyclopropanecarboxamide derivatives began with fundamental studies of amidation reactions, where researchers sought to develop efficient methods for converting cyclopropanecarboxylic acid derivatives into their corresponding amides. This foundational work established the chemical framework that would later enable the synthesis of more complex derivatives, including the pyrrolidine-substituted variants that form the focus of contemporary research.

Significance in chemical research

This compound occupies a prominent position in current chemical research due to its multifaceted applications across several domains. The compound serves as a crucial building block in synthetic organic chemistry, enabling the construction of more complex molecular architectures through its reactive functional groups. Research investigations have demonstrated its utility in developing new synthetic methodologies, particularly in the context of heterocyclic chemistry and amide bond formation.

The compound's significance extends to medicinal chemistry research, where it functions as a valuable intermediate in drug discovery programs. Studies have shown that pyrrolidine-containing compounds exhibit diverse biological activities, making this particular derivative an important tool for exploring structure-activity relationships. The presence of both cyclopropane and pyrrolidine rings provides researchers with multiple sites for chemical modification, enabling the systematic exploration of how structural changes affect biological properties.

Contemporary research has highlighted the compound's role in advancing understanding of enzyme inhibition and receptor binding mechanisms. Investigations into its mechanism of action have revealed interactions with specific molecular targets such as enzymes and receptors, contributing to broader knowledge of how small molecules modulate biological processes. This research has implications for therapeutic development, particularly in areas related to neurological and psychiatric disorders.

The compound also demonstrates significant value in chemical biology applications, where it serves as a biochemical probe for studying protein interactions and enzyme mechanisms. Its unique structural features enable researchers to investigate specific aspects of biological systems, contributing to advances in understanding cellular processes and potential therapeutic targets.

Classification and nomenclature

This compound belongs to several important chemical classifications that reflect its structural complexity and functional diversity. The compound is classified as an amide due to the presence of the carboxamide functional group linking the cyclopropane and pyrrolidine moieties. This classification places it within the broader category of organic compounds that contain the characteristic carbon-nitrogen double bond conjugated with a carbonyl group.

From a structural perspective, the compound is categorized as a heterocyclic compound because of the nitrogen-containing pyrrolidine ring. This classification is significant because heterocyclic compounds represent a major class of organic molecules with widespread applications in pharmaceuticals and materials science. The pyrrolidine ring specifically classifies the compound as a saturated five-membered heterocycle, which is known for its biological relevance and synthetic accessibility.

The systematic nomenclature of the compound follows International Union of Pure and Applied Chemistry guidelines, with the full name reflecting the stereochemical configuration at the pyrrolidine ring. Different stereoisomers of the compound exist, including the (R)-enantiomer and (S)-enantiomer, each designated by specific CAS numbers such as 1884705-03-6 for the R-configuration. The hydrochloride designation indicates that the compound exists as a salt formed with hydrochloric acid, which enhances its solubility and stability for research applications.

Table 1: Chemical Classification and Nomenclature Data

| Classification Category | Description | Specific Details |

|---|---|---|

| Functional Group | Amide | Carboxamide linkage between cyclopropane and pyrrolidine |

| Ring System | Heterocyclic | Five-membered pyrrolidine ring containing nitrogen |

| Stereochemistry | Chiral | R and S enantiomers possible at pyrrolidine position |

| Salt Form | Hydrochloride | Enhanced solubility and stability |

| Molecular Class | Cyclopropanecarboxamide | Cyclopropane ring attached to carboxamide group |

Structural overview

The molecular structure of this compound exhibits distinctive architectural features that contribute to its chemical and biological properties. The compound possesses a molecular formula of C₈H₁₅ClN₂O with a molecular weight of 190.67 g/mol, reflecting the combination of organic and inorganic components in the hydrochloride salt. The structure consists of three primary components: a cyclopropane ring, a carboxamide linkage, and a pyrrolidine ring system.

The cyclopropane moiety represents one of the most structurally interesting aspects of the compound. This three-membered ring system is characterized by significant ring strain, which contributes to the compound's reactivity and potential for participating in various chemical transformations. The cyclopropane ring is directly connected to the carbonyl carbon of the amide group, creating a rigid structural framework that influences the overall conformation of the molecule.

The pyrrolidine ring system provides the compound with its heterocyclic character and introduces a chiral center at the 3-position where the amide nitrogen is attached. This stereogenic center enables the existence of distinct enantiomers, each with potentially different biological activities and chemical properties. The saturated nature of the pyrrolidine ring contrasts with the strained cyclopropane system, creating a molecule with diverse electronic and steric properties.

Table 2: Structural Parameters and Molecular Properties

The three-dimensional structure of the compound reveals important conformational preferences that influence its chemical behavior. The rigid cyclopropane ring restricts rotation around the carbon-carbon bonds within this system, while the pyrrolidine ring can adopt various puckered conformations. The amide linkage between these two ring systems introduces planarity around the carbonyl group, creating a semi-rigid molecular framework with defined spatial arrangements.

Crystallographic and computational studies have provided insights into the preferred conformations of the compound in solid state and solution phases. The hydrochloride salt formation typically involves protonation of the pyrrolidine nitrogen, which affects the overall charge distribution and hydrogen bonding patterns within the molecule. These structural features contribute to the compound's solubility characteristics and its ability to interact with biological targets through specific binding interactions.

Properties

IUPAC Name |

N-pyrrolidin-3-ylcyclopropanecarboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-8(6-1-2-6)10-7-3-4-9-5-7;/h6-7,9H,1-5H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSAXBHHTVQZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclopropanecarbonyl Chloride and Amine Coupling

Method Overview:

This approach involves acylation of a suitable amine with cyclopropanecarbonyl chloride to form the desired amide. The process typically proceeds under mild conditions, often in the presence of bases such as pyridine or DIPEA to facilitate the reaction and neutralize HCl generated.

- Preparation of cyclopropanecarbonyl chloride:

Commercially available or synthesized via chlorination of cyclopropanecarboxylic acid derivatives.

Amide formation:

The amine, such as pyrrolidine or its derivatives, is dissolved in anhydrous solvent (e.g., dichloromethane or DMF). Cyclopropanecarbonyl chloride is added dropwise at low temperature (0°C to room temperature) with stirring. The reaction mixture is then allowed to warm to ambient temperature and stirred until completion.Isolation:

The product is purified through column chromatography or recrystallization. The hydrochloride salt is obtained by treatment with HCl in an appropriate solvent, typically in ethereal solvents or directly during purification.

- This method has been employed to synthesize various cyclopropanecarboxamide derivatives, including pyrrolidinyl analogues, with high yields (often >70%).

Suzuki–Miyaura Cross-Coupling for Aromatic Substituted Derivatives

Method Overview:

For aromatic or heteroaromatic substitutions on the cyclopropane ring, a Suzuki–Miyaura cross-coupling strategy is utilized, starting from cyclopropylboronic esters or acids.

- Preparation of cyclopropylboronic esters:

Via borylation of cyclopropyl halides or through other borylation methods.

Coupling reaction:

The boronic ester reacts with aryl halides (e.g., bromides, chlorides) in the presence of Pd catalysts, base (e.g., cesium carbonate), and solvents like dioxane or THF under reflux.Post-coupling modifications:

The resulting aromatic cyclopropane derivatives undergo amidation with pyrrolidine derivatives using standard peptide coupling reagents (e.g., EDCI, HOBt).

- This approach allows for the introduction of diverse aromatic groups, which can be further functionalized to optimize biological activity.

Reductive Amination and Amide Bond Formation

Method Overview:

Reductive amination of cyclopropanecarboxylic acid derivatives or amines provides an alternative route to attach pyrrolidine moieties.

- Starting from aldehydes or ketones:

Cyclopropanecarboxylic acid derivatives are converted into aldehydes or ketones, which then undergo reductive amination with pyrrolidine or its derivatives in the presence of sodium cyanoborohydride or other reducing agents.

- Amide coupling:

The amines are coupled with activated carboxylic acids or acid chlorides to form the amide linkage.

- This method is useful for introducing chiral centers and for synthesizing stereochemically pure compounds.

Synthetic Pathways for Hydrochloride Salt Formation

Post-synthesis, the free base amide is converted into its hydrochloride salt to enhance stability and solubility:

HCl in Ethereal Solvent:

The free amide is dissolved in diethyl ether or ethanol, and HCl gas or HCl in ether is bubbled through or added dropwise to precipitate the hydrochloride salt.Isolation:

The salt is filtered, washed, and dried under vacuum.

- The hydrochloride salt form improves compound stability and bioavailability, which is critical for pharmacological applications.

Data Summary Table: Preparation Methods

Chemical Reactions Analysis

Functionalization via Cross-Coupling Reactions

The cyclopropane and pyrrolidine moieties enable participation in palladium-catalyzed cross-coupling reactions. For example, Suzuki–Miyaura couplings have been employed to introduce aryl or heteroaryl groups into related frameworks .

Table 1: Representative Cross-Coupling Reactions

Mechanistic Insights:

-

The Pd-catalyzed Suzuki reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps .

-

Steric hindrance from the cyclopropane ring can influence reaction rates and selectivity .

Post-Synthetic Modifications

The secondary amine on the pyrrolidine ring undergoes further functionalization:

Alkylation and Acylation

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to form N-alkyl derivatives .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields N-acyl analogs .

Oxidation and Reduction

-

Oxidation : The cyclopropane ring remains stable under mild oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub>/AcOH), but strong oxidants (e.g., KMnO<sub>4</sub>) may degrade the ring .

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the amide to a secondary amine .

Stability Under Reaction Conditions

The compound demonstrates stability in acidic and basic media, critical for its use in pharmaceutical synthesis:

Table 2: Stability Profile

| Condition | Observation | Reference |

|---|---|---|

| Aqueous HCl (1 M) | Stable for 24 h at 25°C | |

| NaOH (0.1 M) | Partial hydrolysis after 12 h at 60°C | |

| High-temperature (100°C) | Degrades via cyclopropane ring opening |

Degradation Pathways:

Scientific Research Applications

Histone Demethylase Inhibition

One of the most promising applications of N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride is as an inhibitor of histone demethylases, particularly KDM5 enzymes. These enzymes are crucial in regulating gene expression through epigenetic modifications. Inhibitors of histone demethylases have gained attention for their potential in cancer therapy, as they can modulate gene expression patterns associated with tumor growth .

Neuroprotective Properties

Preliminary studies suggest that this compound may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Research is ongoing to better understand these properties and their mechanisms of action.

Pharmaceutical Development

This compound is being explored for its pharmacological properties, particularly in drug development processes. Its structural complexity allows for modifications that can lead to the synthesis of analogs with enhanced efficacy or reduced side effects. The compound's ability to interact with specific biological targets makes it a valuable candidate in the development of new therapeutics .

Material Science

In addition to its pharmaceutical applications, this compound has potential uses in material science. Its unique chemical structure can be leveraged to develop new materials with specific properties. Research into polymerization processes involving this compound is being conducted to explore its utility in creating advanced materials.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several key steps that require precise control over reaction conditions to optimize yield and purity. The synthesis pathways often include:

- Formation of the cyclopropane ring.

- Attachment of the pyrrolidine moiety.

- Conversion to the hydrochloride salt for enhanced solubility.

These methods are adaptable for scale-up in pharmaceutical production, ensuring that the compound can be produced efficiently for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) N-(Piperidin-3-yl)cyclopropanecarboxamide Hydrochloride

- Structural Difference : Replaces the 5-membered pyrrolidine ring with a 6-membered piperidine ring.

- Molecular Weight : 184.67 g/mol (C₉H₁₃ClN₂) .

(b) N-((3S,5R)-5-Ethylpyrrolidin-3-yl)cyclopropanesulfonamide Hydrochloride

- Structural Difference : Substitutes carboxamide with sulfonamide and adds an ethyl group to the pyrrolidine ring.

- Molecular weight: 219 g/mol .

(c) N-(4-(4-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (Compound 22)

- Structural Difference: Incorporates a pyridine ring and 4-cyanophenyl substituent.

- Impact: The electron-withdrawing cyano group may enhance metabolic stability. Molecular weight: 265.26 g/mol (C₁₅H₁₂N₄O) .

Physicochemical Properties

*Estimated based on cyclopropane analogs. †From . ‡Estimated based on sulfonamide analogs.

Key Research Findings

Synthetic Flexibility: The target compound’s analogs are synthesized via diverse routes, including nucleophilic substitution (e.g., GP4 in ) and hydroxylamine-mediated cyano group conversion (GP8 in ) .

Bioactivity Trends :

- Pyridine-containing analogs (Compounds 22–25) show moderate-to-high GSK-3β inhibition (IC₅₀: 0.1–5 μM) .

- Piperidine/pyrrolidine ring size correlates with receptor selectivity; smaller rings favor tighter binding in constrained pockets .

Stability and Solubility : Hydrochloride salts (e.g., Compound 13 in ) improve aqueous solubility, critical for in vivo efficacy .

Data Table: Comparative Analysis of Selected Compounds

*Estimated based on analogous structures.

Biological Activity

N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride, also referred to as (R)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone demethylases. This compound's unique structural features and biological implications make it a subject of interest for various therapeutic applications.

The primary mechanism of action for this compound involves its role as an inhibitor of histone demethylases, specifically KDM5. These enzymes are pivotal in epigenetic regulation, influencing gene expression and cellular functions. By inhibiting KDM5, this compound can modulate gene expression patterns associated with tumor growth and progression, making it a valuable candidate in cancer research and therapy.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Histone Demethylase Inhibition | Inhibits KDM5, affecting epigenetic regulation and gene expression associated with cancer. |

| Neuroprotective Properties | Preliminary studies indicate potential benefits in treating neurodegenerative diseases. |

| Anti-inflammatory Effects | May exhibit anti-inflammatory properties, contributing to its therapeutic potential in various conditions. |

Histone Demethylase Inhibition

Research has demonstrated that this compound effectively inhibits KDM5 with promising results in modulating cellular pathways linked to cancer progression. The compound's ability to alter histone methylation states presents significant implications for cancer treatment strategies.

Neuroprotective Studies

In addition to its role in cancer biology, this compound has shown potential neuroprotective effects. Studies suggest that it may help in mitigating neurodegenerative processes, although further research is necessary to elucidate the exact mechanisms involved.

Case Studies

- Cancer Research : A study focused on the effects of this compound on various cancer cell lines indicated a marked reduction in cell viability correlated with increased histone demethylase inhibition. This suggests that the compound may play a critical role in developing targeted therapies for specific cancers.

- Neurodegenerative Disease Models : In models simulating neurodegeneration, the compound demonstrated protective effects against cell death induced by toxic agents. These findings underscore its potential application in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Structural Comparisons

The structural uniqueness of this compound contributes to its biological activity. Comparative analysis with similar compounds reveals distinct features that may influence pharmacological outcomes:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| N-(pyrrolidin-3-yl)cyclobutanecarboxamide | Cyclobutane instead of cyclopropane | Potentially different steric effects on biological activity |

| (S)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide | Stereoisomer | May exhibit different biological activity due to stereochemistry |

| N-(pyrrolidin-2-yl)cyclopropanecarboxamide | Different nitrogen position | Altered interaction profiles with target proteins |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride, and what purification methods ensure high yield and purity?

- Methodology : The compound is synthesized via coupling reactions between cyclopropanecarboxylic acid derivatives and pyrrolidin-3-amine. A typical procedure involves using ethanol as a solvent, hydrazine hydrate (NHNH·HO) as a reducing agent, and purification via flash chromatography (e.g., DCM/MeOH/PE/NHOH mixtures). Hydrochloride salt formation is achieved by dissolving the crude product in methanol and adding concentrated HCl, followed by solvent removal under vacuum .

- Critical Parameters : Reaction stoichiometry, temperature control (~0–25°C), and chromatography solvent ratios significantly impact yield (e.g., 87% reported in optimized conditions) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm cyclopropane ring integrity and pyrrolidine substitution patterns.

- HPLC : ≥98% purity verification using reverse-phase C18 columns with UV detection.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 304.74 g/mol for related analogs) .

- X-ray Crystallography : Resolves stereochemistry and salt formation (e.g., hydrochloride counterion positioning) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for N-(pyrrolidin-3-yl)cyclopropanecarboxamide derivatives?

- Methodology :

- Dose-Response Curves : Assess activity across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Off-Target Profiling : Use kinase/GPCR panels to rule out non-specific binding. For example, structurally related pyrrolidine derivatives exhibit 5-HT receptor antagonism, which may confound data .

- Batch Consistency : Compare HPLC purity (>98%) and salt stoichiometry across synthetic batches to eliminate variability .

Q. What computational strategies support structure-activity relationship (SAR) studies for cyclopropanecarboxamide derivatives?

- Methodology :

- Molecular Docking : Model interactions with target proteins (e.g., GSK-3β for neuroinflammatory applications) using software like AutoDock or Schrödinger. Focus on cyclopropane ring rigidity and pyrrolidine hydrogen-bonding motifs .

- Quantum Mechanics (QM) : Calculate electron density maps to optimize substituent effects (e.g., fluorination at specific positions enhances metabolic stability) .

- Free Energy Perturbation (FEP) : Predict binding affinity changes for analogs with modified pyrrolidine substituents .

Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 9–11), oxidative (HO), and thermal (40–60°C) conditions. Monitor degradation via HPLC-MS to identify labile sites (e.g., cyclopropane ring or amide bond cleavage) .

- Plasma Stability Assays : Incubate with human/animal plasma (37°C, 1–24 hours) and quantify parent compound loss using LC-MS/MS .

Specialized Methodological Considerations

Q. How can crystallography elucidate the binding mode of this compound to therapeutic targets?

- Methodology : Co-crystallize the compound with target proteins (e.g., kinases or GPCRs) using vapor diffusion techniques. Analyze diffraction data (2–3 Å resolution) to map hydrogen bonds between the cyclopropane carbonyl and active-site residues. For example, related GSK-3β inhibitors show key interactions with catalytic lysine residues .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Chiral Resolution : Use preparative chiral HPLC or enzymatic resolution (e.g., lipases) for racemic mixtures.

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropane ring formation to control stereochemistry .

- In-Process Controls (IPC) : Monitor enantiomeric excess (ee) via polarimetry or chiral SFC at critical stages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.